Senkyunolide S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Senkyunolide S is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide S typically involves the extraction from the rhizomes of Ligusticum chuanxiong. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Senkyunolide S undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted phthalides, which may exhibit different pharmacological properties.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other bioactive phthalides.

Biology: Senkyunolide S exhibits anti-inflammatory and antioxidant properties, making it a valuable compound in biological research.

Medicine: It has shown promise in the treatment of cardiovascular and cerebrovascular diseases, as well as in the management of migraines and other neurological disorders.

Industry: this compound is used in the formulation of traditional Chinese medicine products and dietary supplements.

Mechanism of Action

Senkyunolide S exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Cardiovascular Protection: It improves blood circulation and reduces platelet aggregation, thereby protecting against cardiovascular diseases.

Comparison with Similar Compounds

Senkyunolide I: Known for its cardio-cerebral vascular protective effects.

Ligustilide: Exhibits neuroprotective and anti-inflammatory properties.

Sedanolide: Another phthalide with potential therapeutic applications.

Senkyunolide S stands out due to its distinct chemical stability and broader range of biological activities, making it a compound of significant interest in both research and industrial applications.

Biological Activity

Senkyunolide S is a member of the senkyunolide family, which are natural phthalides primarily derived from plants in the Umbelliferae family, particularly from Ligusticum chuanxiong Hort. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

This compound is structurally similar to other phthalides found in Ligusticum chuanxiong, which has been used in traditional medicine for centuries. The compound exhibits good bioavailability and can cross the blood-brain barrier, making it a candidate for treating neurological conditions. Its chemical structure allows it to interact with various biological pathways, enhancing its therapeutic potential.

Pharmacological Activities

1. Anti-inflammatory Effects

this compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in mediating inflammatory responses. For instance, studies have shown that this compound can reduce the production of pro-inflammatory cytokines in microglial cells, thereby mitigating neuroinflammation .

2. Analgesic Properties

The analgesic effects of this compound have been observed in various models of pain. It has been reported to alleviate pain by modulating pain pathways and reducing the sensitivity of pain receptors. In animal studies, administration of this compound resulted in a significant decrease in pain responses compared to control groups .

3. Neuroprotective Effects

this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. It has been shown to protect against ischemia-reperfusion injury and may be beneficial in conditions such as stroke and neurodegenerative diseases . The compound's ability to enhance cellular resilience against stressors is attributed to its influence on signaling pathways involved in cell survival.

The biological activities of this compound are mediated through several key mechanisms:

- Inhibition of NF-κB Pathway : This pathway plays a pivotal role in inflammatory responses. By inhibiting NF-κB activation, this compound reduces inflammation and associated tissue damage .

- Modulation of MAPK Signaling : The compound affects various MAPK pathways (ERK, JNK, p38), which are involved in cellular responses to stress and inflammation .

- Antioxidant Activity : this compound enhances the expression of antioxidant enzymes, thereby reducing oxidative damage within cells .

Study 1: Anti-inflammatory Effects

A study published in Kaohsiung Journal of Medical Sciences evaluated the effects of this compound on lipopolysaccharide-induced inflammation in microglial cells. The results showed a marked reduction in inflammatory markers such as TNF-α and IL-6 following treatment with this compound, indicating its potential as an anti-inflammatory agent .

Study 2: Neuroprotection

In another study focusing on neuroprotection, this compound was administered to rats subjected to induced ischemic conditions. The treatment significantly improved neurological scores and reduced infarct size compared to untreated controls. This suggests that this compound may offer protective benefits against ischemic brain injuries .

Data Summary

Properties

IUPAC Name |

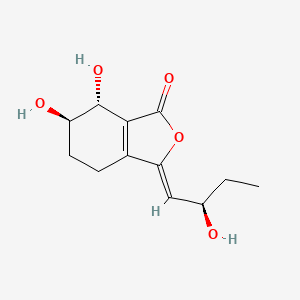

(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGANEFDEDYAJS-IFUCJSHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.